Di(1H-imidazol-2-yl)amine

Coordination chemistry Ligand design Acid-base equilibrium

Di(1H-imidazol-2-yl)amine is the only N-bridged bis(imidazole) scaffold enabling sequential chemoselective alkylation to unsymmetrical NHC precursors — impossible with C–C linked 2,2'-biimidazole. Its three distinguishable N–H sites and additional bridge donor deliver unique speciation control in metal complexes, higher-dimensionality hydrogen-bonded frameworks (HOFs) for CO₂/N₂ separation, and enhanced f-element extraction selectivity. This 32.9% nitrogen-dense ligand is essential where generic biimidazoles fail. Confirm purity ≥95% and request a custom synthesis quote today.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B13120645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(1H-imidazol-2-yl)amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)NC2=NC=CN2
InChIInChI=1S/C6H7N5/c1-2-8-5(7-1)11-6-9-3-4-10-6/h1-4H,(H3,7,8,9,10,11)
InChIKeyUXELCFPLJUGOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1H-imidazol-2-yl)amine Procurement Guide: Core Structural & Physicochemical Identity


Di(1H-imidazol-2-yl)amine (CAS 1135016-64-6) is a nitrogen-rich heterocyclic secondary amine with molecular formula C₆H₇N₅ and molecular weight 149.15 g·mol⁻¹ . The compound comprises two 1H-imidazol-2-yl rings connected by a bridging secondary amine (–NH–) group, as represented by the SMILES string c1c[nH]c(Nc2ncc[nH]2)n1 . This N-bridged bis(imidazole) architecture distinguishes it fundamentally from the more common C–C linked 2,2'-biimidazole scaffold, imparting distinct hydrogen-bonding capacity and coordination chemistry potential. The compound serves as a versatile intermediate for the synthesis of polydentate ligands, N-heterocyclic carbene precursors, and coordination polymers.

Why Di(1H-imidazol-2-yl)amine Cannot Be Replaced by 2,2'-Biimidazole or Bis(imidazol-2-yl)methylamine


Replacement of Di(1H-imidazol-2-yl)amine with the more accessible 2,2'-biimidazole (C–C bridged) or bis(imidazol-2-yl)methylamine (CH₂-bridged) alters both the electronic environment of the imidazole rings and the hydrogen-bonding topology of the ligand scaffold. The –NH– bridge functions as both a hydrogen-bond donor and an electron-modulating spacer, while the C–C linkage in 2,2'-biimidazole permits direct π-conjugation that lowers the pKₐ of the imidazole nitrogens by approximately 1.9 log units relative to imidazole itself . Similarly, insertion of a methylene spacer in BIMA disrupts through-bond electronic communication and adds conformational flexibility absent in the planar N-bridged system. These differences translate into measurable shifts in metal-binding affinity, speciation, and ultimately synthetic utility that generic substitution cannot recapitulate [1].

Di(1H-imidazol-2-yl)amine – Quantified Differentiation Evidence Against Closest Analogs


Imidazole Ring Basicity Modulation: pKₐ Shift Driven by Bridging Atom Identity

The bridging atom between the two imidazole rings exerts a first-order effect on the basicity of the ring nitrogens. 2,2'-Biimidazole (C–C bridge) exhibits a measured pKₐ of 5.01 (25°C, μ = 0.3) for the imidazole N–H proton, representing a ~1.94 log-unit decrease relative to unsubstituted imidazole (pKₐ 6.95) due to electron-withdrawing conjugation across the C–C bond [2]. In contrast, insertion of an –NH– bridge in Di(1H-imidazol-2-yl)amine breaks this conjugation, predicting a pKₐ intermediate between imidazole and 2,2'-biimidazole. Class-level data for related secondary diarylamines indicate that N-bridged heterocycles exhibit pKₐ values 1.0–1.5 units higher than their C–C linked counterparts, a shift that directly impacts metal coordination pH windows and speciation [1].

Coordination chemistry Ligand design Acid-base equilibrium

Vanadium(IV) Complexation Stability: Comparative Affinity of Bis(imidazol-2-yl) Ligand Scaffolds

A systematic potentiometric and spectroscopic study of V(IV)O complexation with bis(imidazol-2-yl) derivatives demonstrated that the bis(imidazol-2-yl)methyl residue functions as an anchoring group of intermediate strength, forming mono- and bis-chelated species with the (Nᵢₘ, Nᵢₘ) donor set in acidic to neutral pH [1]. For BIMA (CH₂-bridged), the bis-chelated [VOL₂]²⁺ complex predominates at pH 4–6, while C–C bridged BIM shows comparable affinity. Di(1H-imidazol-2-yl)amine, with its –NH– bridge, offers an additional hydrogen-bond donor that can stabilize ternary complexes or direct second-sphere coordination interactions not accessible to CH₂- or C–C bridged analogs. The presence of the acidic bridge N–H proton also enables pH-dependent deprotonation pathways that modulate the overall complex charge and solubility [1].

Bioinorganic chemistry Metal speciation Vanadium complexes

Hydrogen-Bond Donor Topology: Impact on Ligand Pre-organization and Supramolecular Assembly

Di(1H-imidazol-2-yl)amine presents a unique hydrogen-bond donor/acceptor pattern characterized by one central bridge N–H donor flanked by two imidazole ring N–H donors, yielding a D–A–D triad absent in 2,2'-biimidazole (A–A pattern) and bis(imidazol-2-yl)methylamine (D–A with saturated spacer). In the solid state, this motif enables the formation of robust R₂²(8) hydrogen-bonded dimer motifs with complementary acceptors, a supramolecular synthon verified in crystal structures of closely related N-heterocyclic secondary amines [1]. By contrast, 2,2'-biimidazole relies on weaker C–H···N interactions for crystal packing, leading to less predictable solid-state organization.

Crystal engineering Supramolecular chemistry Ligand design

Synthetic Versatility: Chemoselective Functionalization Enabled by Differential N–H Reactivity

The secondary amine bridge in Di(1H-imidazol-2-yl)amine exhibits markedly different nucleophilic reactivity compared to the imidazole ring N–H positions, enabling sequential chemoselective functionalization. This orthogonal reactivity is exploited in the synthesis of dissymmetric bis(imidazolium) salts as NHC precursors [1]. By contrast, 2,2'-biimidazole presents only imidazole N–H sites with near-equivalent reactivity, making selective mono-functionalization challenging and often requiring protection/deprotection sequences. The bridge N–H can be selectively alkylated, acylated, or converted to the corresponding mesoionic imidazolium aminide, a transformation that is structurally impossible for C–C linked biimidazoles.

Medicinal chemistry Library synthesis NHC precursors

Di(1H-imidazol-2-yl)amine – High-Return Application Scenarios Based on Quantitative Differentiation Evidence


Precursor for Dissymmetric N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis

The three chemically distinguishable N–H sites in Di(1H-imidazol-2-yl)amine enable sequential chemoselective alkylation to generate unsymmetrical bis(imidazolium) salts [3]. These salts serve as direct precursors to dissymmetric NHC ligands that are inaccessible from 2,2'-biimidazole without lengthy protection/deprotection strategies. The resulting NHC–metal complexes find application in palladium-catalyzed cross-coupling and C–H activation reactions where steric and electronic asymmetry at the metal center is critical for selectivity.

Vanadium-Based Bioinorganic Model Complexes for Diabetes Research

The ability of Di(1H-imidazol-2-yl)amine to form stable V(IV)O complexes with (Nᵢₘ, Nᵢₘ) chelation, augmented by bridge N–H deprotonation that generates neutral species at near-physiological pH, makes it a compelling ligand scaffold for preparing insulin-mimetic vanadium complexes [1]. The pH-dependent speciation and overall charge modulation are not achievable with CH₂- or C–C bridged bis(imidazole) ligands, offering a distinct advantage in tuning bioavailability and cellular uptake of the metal complex.

Hydrogen-Bonded Organic Framework (HOF) Tecton for Selective Gas Sorption

The D–A–D hydrogen-bond donor topology of Di(1H-imidazol-2-yl)amine, featuring three N–H donors and five N acceptors, provides a robust supramolecular synthon for constructing porous hydrogen-bonded organic frameworks [2]. The additional bridge N–H donor (absent in 2,2'-biimidazole and functionally absent in BIMA) increases the dimensionality of the hydrogen-bonding network, leading to frameworks with higher thermal stability and predictable porosity suitable for CO₂/N₂ separation applications.

Multidentate Ligand Core for Lanthanide and Actinide Separation

The high nitrogen density (5 N atoms per 149.15 Da; 32.9% N by mass) and the pre-organized bis(imidazole) binding pocket of Di(1H-imidazol-2-yl)amine make it an efficient core scaffold for constructing tetrapodal and tripodal chelators for f-element sequestration . The bridge N–H provides an additional coordination or hydrogen-bonding contact point to the metal center, enhancing extraction selectivity over sodium and potassium compared to C–C bridged biimidazole platforms that lack this auxiliary donor.

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